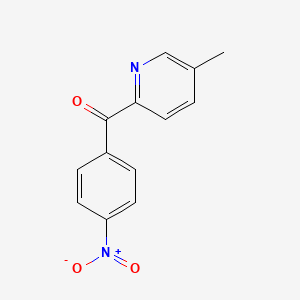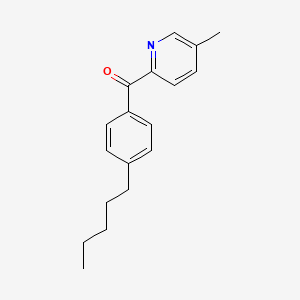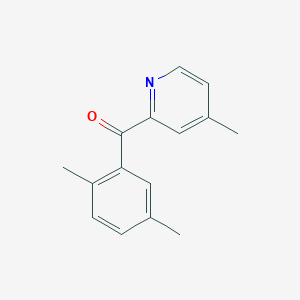
2-(4-Cyanobenzoyl)-3-methylpyridine
Overview
Description
“2-(4-Cyanobenzoyl)-3-methylpyridine” is a chemical compound with the molecular formula C14H10N2O. It has a molecular weight of 222.25 . The IUPAC name for this compound is 4-[(4-methyl-2-pyridinyl)carbonyl]benzonitrile .
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Cyanobenzoyl)-3-methylpyridine” has been reported in the literature. For instance, a process for the preparation of 4-cyanobenzoyl chlorides, which are versatile and highly reactive synthetic intermediates, has been described . Another study reported the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
Scientific Research Applications
Organocatalytic Tandem Three Component Reactions
This compound is used as a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide . This process is crucial in the synthesis of complex organic molecules, which are often used in pharmaceuticals and other chemical industries .
Synthesis of Selective Angiotensin II AT2 Receptor Agonists
It is employed as a reactant for the synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition . These agonists are potential therapeutic agents for the treatment of hypertension and other cardiovascular diseases .
Allosteric Glucokinase Activators
The compound is used in the synthesis of allosteric glucokinase activators . These activators are being researched for their potential use in the treatment of type 2 diabetes .
Antiproliferative Hydantoin Derivatives
It is used in the synthesis of hydantoin derivatives with antiproliferative activity . These derivatives have shown promise in the treatment of various types of cancer .
Thiohydantoins and P2X7 Receptor Antagonists
The compound is also used in the synthesis of thiohydantoins and P2X7 receptor antagonists . These antagonists are being studied for their potential use in the treatment of neurodegenerative diseases .
COX-2 Inhibition
The compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, which can be synthesized from 2-(4-Cyanobenzoyl)-3-methylpyridine, has been identified as a promising COX-2 inhibitor . COX-2 inhibitors are used in the treatment of pain and inflammation .
Mechanism of Action
Target of Action
Related compounds such as 4-cyanobenzoic acid and N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been studied for their interactions with various biological targets. For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been designed as potential Werner (WRN) helicase inhibitors .
Mode of Action
For example, 4-Cyanobenzoyl chloride has been reported to participate in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and a catalyst .
Biochemical Pathways
Related compounds such as 4-cyanobenzoyl chloride have been used in the synthesis of new liquid crystalline heteroaromatic compounds containing the five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings .
Result of Action
Related compounds such as n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to exhibit excellent inhibitory activity against different cancer cell lines .
properties
IUPAC Name |
4-(3-methylpyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-3-2-8-16-13(10)14(17)12-6-4-11(9-15)5-7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPAUJDEJGWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanobenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




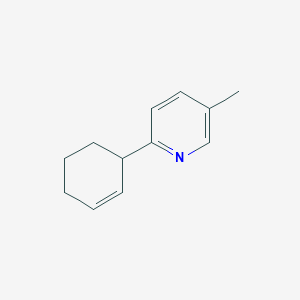

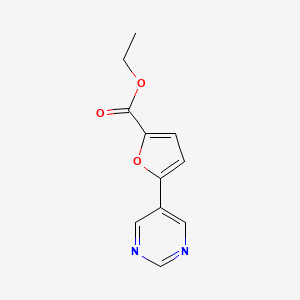

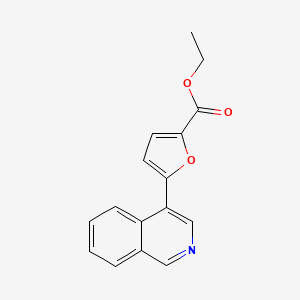


![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
